molecular formula C16H15NO4 B187389 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid CAS No. 7614-49-5

2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid

Cat. No.: B187389
CAS No.: 7614-49-5
M. Wt: 285.29 g/mol
InChI Key: KZOKYGRGVQUPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C16H15NO4. It is also known as “4-Ethoxyphenyl 2-(carbamoyloxy)benzoate” and has an average mass of 301.294 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The monoisotopic mass of the compound is 301.095032 Da .

Scientific Research Applications

Organic Synthesis and Catalysis

Research on waste-free synthesis of condensed heterocyclic compounds highlights the efficiency of oxidative coupling reactions in the presence of rhodium/copper catalyst systems. This process facilitates the synthesis of 8-substituted isocoumarin derivatives, some exhibiting solid-state fluorescence, demonstrating the role of carbamoyl benzoic acids in advancing synthetic methodologies for functional materials (Shimizu et al., 2009).

Medicinal Chemistry

In the realm of medicinal chemistry , carbamoyl benzoic acids have shown promise in the development of hypoglycemic agents. A study on N-substituted carbamoylbenzoic acids revealed their ability to act at the same receptor as hypoglycemic sulfonylureas, suggesting their potential in diabetes treatment (Rufer & Losert, 1979).

Materials Science

In materials science , the self-assembly of multifunctional H-bond donor and acceptor molecules through the formation of intermolecular hydrogen bonds has been explored. This approach leads to the development of supramolecular liquid-crystalline networks, opening new avenues for creating advanced materials with tailored properties (Kihara et al., 1996).

Environmental Science

In environmental science , carbamoyl benzoic acids have been studied for their use in coagulation-flocculation processes of wastewater. This innovative application aims at removing hazardous heavy metals from metal plating wastewater, demonstrating the environmental significance of these compounds (Martinez-Quiroz et al., 2017).

Properties

IUPAC Name

2-[(4-ethoxyphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-21-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOKYGRGVQUPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353263
Record name 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7614-49-5
Record name 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-ETHOXYPHTHALANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.